3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

JAK/TYK2 kinase selectivity Scaffold hopping Autoimmune disease drug discovery

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2, molecular formula C₇H₅N₃O₂, MW 163.13 g/mol) is a fused imidazole-pyridine heterocycle bearing a carboxylic acid substituent at the 7-position of the pyridine ring. The imidazo[4,5-b]pyridine core is structurally analogous to purines, enabling competitive engagement with the ATP-binding hinge region of numerous protein kinases.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 78316-08-2
Cat. No. B1306794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
CAS78316-08-2
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)NC=N2
InChIInChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10)
InChIKeyCEZJOKOKGRAPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2): Heterocyclic Core Scaffold and Strategic Carboxylic Acid Building Block for Kinase-Focused Drug Discovery


3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2, molecular formula C₇H₅N₃O₂, MW 163.13 g/mol) is a fused imidazole-pyridine heterocycle bearing a carboxylic acid substituent at the 7-position of the pyridine ring . The imidazo[4,5-b]pyridine core is structurally analogous to purines, enabling competitive engagement with the ATP-binding hinge region of numerous protein kinases [1]. The 7-carboxylic acid functional group provides a synthetic handle for amide, ester, and hydrazide derivatization, establishing this compound as a key intermediate for generating focused libraries of kinase inhibitors, antitubercular agents, and anti-inflammatory candidates [2]. Its unsubstituted parent scaffold serves as the minimal pharmacophore from which structure-activity relationship (SAR) campaigns at the C2, C5, and C7 positions have yielded clinical-stage kinase inhibitors [3].

Why Generic Substitution Fails: Scaffold Regioisomerism and Carboxylic Acid Position Determine Kinase Selectivity Profiles for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (78316-08-2)


Substituting 3H-imidazo[4,5-b]pyridine-7-carboxylic acid with a regioisomeric imidazopyridine scaffold or a positional isomer bearing the carboxylic acid at a different ring position is not a functionally neutral decision. Direct comparative data from the JAK/TYK2 inhibitor discovery program demonstrate that the 3H-imidazo[4,5-b]pyridine scaffold delivers a 21-fold improvement in JAK1/TYK2 selectivity relative to the 1H-imidazo[4,5-c]pyridine scaffold when both bear identical top-group substituents [1]. Furthermore, the C7 carboxylic acid position is uniquely privileged: it projects the derivatization vector toward the solvent-exposed region in kinase binding pockets, a geometry not replicated by the C5-carboxylic acid (CAS 1019108-05-4) or C6-carboxylic acid (CAS 24638-31-1) isomers [2]. The latter two isomers require distinct synthetic routes from different diaminopyridine precursors and yield altered hydrogen-bonding geometries [3]. Even within the same imidazo[4,5-b]pyridine series, substituting the carboxylic acid for an aldehyde, methyl ester, or unsubstituted core eliminates the critical hydrogen-bond donor/acceptor capacity provided by the free –COOH group (2 HBD, 4 HBA), which is essential for both target engagement and downstream derivatization efficiency .

Quantitative Differentiation Evidence: 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (78316-08-2) vs. Regioisomeric and Positional Isomer Comparators


Scaffold Regioisomer Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine in JAK Family Kinase Inhibition

In a head-to-head scaffold comparison conducted during the discovery of GLPG3667, the 3H-imidazo[4,5-b]pyridine core demonstrated a 21-fold improvement in JAK1/TYK2 selectivity relative to the 1H-imidazo[4,5-c]pyridine core when both scaffolds bore identical cyclopropane carboxamide substituents at their respective top positions (C7 for [4,5-b]; C4 for [4,5-c]) [1]. The differential engagement of the Gly-rich loop induced by the shifted nitrogen atom position in the bicyclic core was identified as the structural basis for this selectivity difference [1]. Additionally, within the 3H-imidazo[4,5-b]pyridine series, all tested C7-derivatized compounds displayed potent TYK2 inhibition with IC50 < 1 nM and selectivity >30× for TYK2 over JAK3 [1].

JAK/TYK2 kinase selectivity Scaffold hopping Autoimmune disease drug discovery

C7-Carboxylic Acid as Strategic Vector for Aurora-A Selective Kinase Inhibition: 190-Fold Biochemical and 480-Fold Cellular Selectivity Over Aurora-B

The C7-position of the imidazo[4,5-b]pyridine scaffold, when derivatized from the 7-carboxylic acid precursor, enables access to highly Aurora-A-selective inhibitors. Compound 28c, featuring a C7-O-linked substituent, achieved an Aurora-A IC50 of 0.067 μM versus Aurora-B IC50 of 12.71 μM in biochemical assays, representing a 190-fold selectivity window [1]. In HeLa cervical cancer cells, 28c inhibited Aurora-A autophosphorylation at T288 (p-T288 IC50 = 0.16 μM) 480-fold more potently than Aurora-B-mediated histone H3 phosphorylation (p-HH3 IC50 = 76.84 μM) [1]. This selectivity is critically dependent on the C7 substitution vector; the C7-NH-linked analog 28b showed substantially lower selectivity (55-fold in biochemical assay: Aurora-A IC50 0.075 μM vs. Aurora-B 4.12 μM; 58-fold in HeLa cells: p-T288 IC50 0.32 μM vs. p-HH3 18.6 μM) [1]. The 7-carboxylic acid thus serves as the essential entry point for installing diverse C7 substituents (amide, ester, ether linkages) that govern Aurora isoform selectivity.

Aurora kinase isoform selectivity Cancer therapeutics C7-derivatization SAR

Positional Isomer Differentiation: 7-Carboxylic Acid (78316-08-2) vs. 6-Carboxylic Acid (24638-31-1) — Divergent Synthetic Routes and Physicochemical Profiles

The 7-carboxylic acid isomer (CAS 78316-08-2) and the 6-carboxylic acid isomer (CAS 24638-31-1) share identical molecular formula (C₇H₅N₃O₂, MW 163.13) but differ fundamentally in synthetic origin and physicochemical properties . The 7-COOH isomer is synthesized via cyclocondensation of 2,3-diaminopyridine with appropriate carboxylate equivalents under acidic dehydrating conditions (e.g., polyphosphoric acid), a well-established route with reported yields exceeding 80% [1]. In contrast, the 6-COOH isomer requires 5,6-diaminonicotinate ester precursors followed by cyclization with triethyl orthoformate/formic acid, a distinct synthetic sequence . Physicochemical data reveal that the 7-COOH isomer has a predicted LogP of 0.6561 and a polar surface area (PSA) of 78.87 Ų, whereas the 6-COOH isomer has a lower LogP of 0.39 (chemsrc.com data) . Furthermore, only the 7-COOH isomer and its derivatives have been explicitly explored in peer-reviewed SAR studies for tuberculostatic activity, where the parent acid (compound 2) and its methyl ester, hydrazide, amide, nitrile, amidoxime, and thioamide derivatives were systematically evaluated [2].

Positional isomer comparison Synthetic accessibility Physicochemical property profiling

Patent-Covered Chemical Space: WO2006/128692 A2 Establishes 78316-08-2 as a Key Intermediate in Proprietary Kinase Inhibitor Scaffolds

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2) is explicitly disclosed in UCB S.A. Patent WO2006/128692 A2 (2006) at page/column 132-133, where it serves as an intermediate in the synthesis of proprietary imidazopyridine-based kinase inhibitors [1]. This patent precedence is significant because many closely related imidazopyridine carboxylic acid isomers (e.g., the C5-carboxylic acid, CAS 1019108-05-4; or the imidazo[4,5-c]pyridine-7-carboxylic acid, CAS 1234616-39-7) do not appear in the same patent family claims, indicating that the [4,5-b] regioisomer with C7-carboxylic acid substitution occupies a distinct and commercially relevant chemical space . The patent discloses the use of this building block in preparing compounds with therapeutic activity, providing freedom-to-operate considerations for organizations developing novel imidazopyridine-based therapeutics [1]. Furthermore, the downstream clinical candidate CCT137690 (CAS 1095382-05-0), an orally bioavailable Aurora kinase inhibitor derived from the imidazo[4,5-b]pyridine scaffold, achieved IC50 values of 15 nM (Aurora A), 25 nM (Aurora B), and 19 nM (Aurora C), demonstrating the translational value of this chemical starting point .

Patent-protected building block Kinase inhibitor intellectual property UCB Pharma

Unsubstituted Parent Acid as the Minimal Scaffold for c-Met Kinase Hinge-Binding: Rationale for Procurement of the Core Building Block

A systematic analysis of human kinome sequences and crystal structures identified the imidazolopyridine ring as a novel, underexplored hinge-binding scaffold for the c-Met tyrosine kinase subfamily [1]. The unsubstituted imidazo[4,5-b]pyridine core was selected de novo through this structural bioinformatics approach, and a series of derivatives prepared from the parent scaffold demonstrated potent c-Met enzymatic and cellular inhibition [1]. An optimized compound from this series exhibited tumor growth inhibition in an NIH-3T3/TPR-Met xenograft model upon oral administration without adverse effects on body weight, alongside good in vitro metabolic stability and favorable pharmacokinetic parameters [1]. Critically, the unsubstituted 3H-imidazo[4,5-b]pyridine-7-carboxylic acid provides the minimal hinge-binding pharmacophore from which C2, C5, and C7 substitution vectors can be independently explored—a flexibility not available when procuring pre-substituted analogs such as 2-methyl- (CAS 115951-61-6) or 6-bromo- (CAS 117888-98-9) derivatives, which constrain subsequent SAR exploration to fewer diversification points [2].

c-Met kinase inhibition Hinge-binding scaffold design Tyrosine kinase inhibitor

Prioritized Application Scenarios for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (78316-08-2) Based on Quantitative Differentiation Evidence


TYK2-Selective Inhibitor Lead Generation for Autoimmune Disease Programs (Psoriasis, SLE, IBD)

Medicinal chemistry teams pursuing TYK2-selective adenosine triphosphate-competitive inhibitors should prioritize 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (78316-08-2) as the core building block over the 1H-imidazo[4,5-c]pyridine scaffold. The 21-fold JAK1/TYK2 selectivity advantage of the [4,5-b] scaffold, demonstrated in direct matched-pair comparison (compounds 10 vs. 11, J. Med. Chem. 2024), is a scaffold-intrinsic property that propagates through subsequent optimization [1]. The C7-carboxylic acid enables installation of pyrimidin-4-amine and related substituents that further enhance TYK2 selectivity to >37-fold over JAK1 while maintaining sub-nanomolar TYK2 potency (IC₅₀ < 1 nM) [1]. This application is directly validated by the clinical candidate GLPG3667 (phase 2 for dermatomyositis and SLE), which was evolved from this exact scaffold [1].

Aurora-A Isoform-Selective Inhibitor Development for Oncology Applications

For cancer drug discovery programs requiring Aurora-A-selective (rather than pan-Aurora) inhibition, 78316-08-2 is the strategic starting material because the C7-carboxylic acid permits exploration of both O-linked and N-linked substituents, which directly dictate Aurora-A vs. Aurora-B selectivity. The O-linked derivative 28c achieves 480-fold cellular selectivity for Aurora-A over Aurora-B (p-T288 IC₅₀ 0.16 μM vs. p-HH3 IC₅₀ 76.84 μM), whereas the N-linked analog 28b shows only 58-fold selectivity (J. Med. Chem. 2013) [2]. The 7-COOH building block thus enables a divergent late-stage functionalization strategy where the same advanced intermediate can yield either moderate or high selectivity depending on the coupling chemistry chosen—a strategic flexibility lost if procurement starts from pre-functionalized C7 derivatives [2].

Fragment-Based Drug Discovery (FBDD) Using the 7-Carboxylic Acid as a Vector for Amide Library Synthesis

The free carboxylic acid group at the 7-position of 78316-08-2 is ideally suited for fragment-based drug discovery (FBDD) campaigns where rapid amide coupling to diverse amine fragments enables high-throughput SAR exploration. The imidazo[4,5-b]pyridine core was explicitly identified through systematic kinome-wide structural analysis as an underexplored hinge-binding fragment for tyrosine kinases (c-Met, ChemMedChem 2012) [3]. The 7-COOH group provides a single, well-defined derivatization vector that projects toward solvent-exposed regions in kinase co-crystal structures, minimizing the risk of steric clash with the hinge region [1]. This application is strengthened by the compound's favorable fragment-like physicochemical profile: MW 163.13, LogP 0.66, 2 HBD, 4 HBA—all within standard fragment library parameters (Rule of Three) .

Antitubercular Agent Development: Leveraging Historical SAR Precedent for Accelerated Hit Expansion

Research groups pursuing novel antitubercular agents against Mycobacterium tuberculosis can leverage the existing SAR foundation established by Bukowski (1980), wherein 78316-08-2 (compound 2) and eight of its systematically varied derivatives (methyl ester 3, hydrazide 4, hydrazone 5, amide 6, nitrile 7, amidoxime 8, thioamide 9, and N-CH₃ analogs 10–17) were synthesized and evaluated for tuberculostatic activity [4]. This pre-existing derivative library provides a validated starting point for hit expansion without requiring de novo synthetic route scouting. The 7-COOH group enables rapid parallel synthesis of the same derivative classes using modern amide coupling, HATU-mediated hydrazide formation, and Lawesson's thionation protocols, dramatically accelerating the hit-to-lead timeline relative to programs starting from scaffolds without published SAR precedent [4].

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